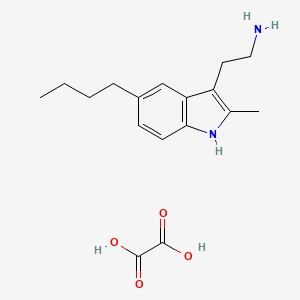

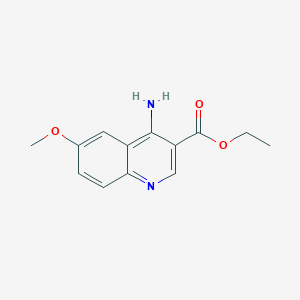

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate

Descripción general

Descripción

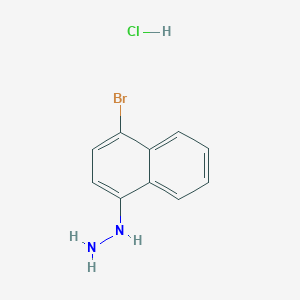

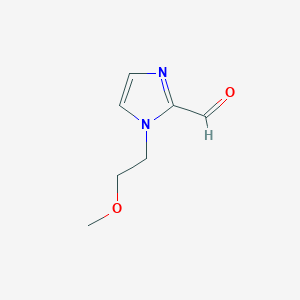

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves the Friedländer reaction, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which uses chlorotrimethylsilane-promoted reactions between specific precursors . These methods could potentially be adapted for the synthesis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as amino and methoxy groups, can significantly influence the compound's chemical behavior and biological activity. For example, the presence of a primary aminomethyl group is essential for maintaining biological activity in a series of 1-aminoalkylisoquinoline-4-carboxylates, which are inhibitors of dipeptidyl peptidase IV . The methoxy group substitution at specific positions can also enhance potency . These structural features are crucial for the activity of quinoline derivatives and would be relevant for ethyl 4-amino-6-methoxyquinoline-3-carboxylate as well.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves chlorination, deacetylation, and intramolecular cyclization reactions . Similarly, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate includes steps such as acyl-chlorination, condensation, decarboxylation, esterification, and cyclization . These reactions highlight the versatility of quinoline derivatives in chemical synthesis and the potential pathways for modifying ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the compound's acidity or basicity, which in turn can affect its solubility in different solvents. The steric effects of substituents can also influence the compound's ability to participate in chemical reactions. While specific data on ethyl 4-amino-6-methoxyquinoline-3-carboxylate is not provided, the properties of related compounds can offer insights into its behavior .

Aplicaciones Científicas De Investigación

Antimalarial Applications : A derivative of 8-aminoquinoline antimalarial agents, including 4-ethylprimaquine, was prepared and showed activity approximately equal to primaquine against Plasmodia cynomolgi in Rhesus monkeys. This compound was also found to be less toxic than primaquine (Carroll et al., 1979).

Synthesis of Pyranoquinolinones : The conversion of ethyl quinolin-4-one-3-carboxylate into pyranoquinolinones, such as 4 H-pyrano[3,4-c]quinolin-4-one, was demonstrated. This process is significant for the synthesis of tricyclic lactones (Ajana et al., 1998).

Preparation of Conformationally Defined Excitatory Amino Acid Antagonists : Ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, a derivative of ethyl 4-amino-6-methoxyquinoline-3-carboxylate, was synthesized as an intermediate for the preparation of N-methyl-D-aspartic acid (NMDA) receptor antagonists (Ornstein et al., 1991).

Neuroprotective Effects : The compound exhibited significant inhibition of NO production in LPS-activated microglia, suggesting potential neuroprotective effects (Lin et al., 2018).

Furoquinolines Synthesis : Research shows the synthesis of furoquinolines, such as kokusagine and maculine, using ethyl 2-anilino-4,5-dihydro-4-oxofuran-3-carboxylate derivatives (Yazima & Munakata, 1980).

Antibacterial Applications : Studies indicate the synthesis and evaluation of ethyl 4-hydroxyquinoline-3-carboxylic acids containing pyrrole groups, demonstrating significant antibacterial activities (Corelli et al., 1983).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSSHDCTTIZJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586471 | |

| Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate | |

CAS RN |

908350-29-8 | |

| Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 908350-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)